2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one
Descripción
Propiedades
IUPAC Name |
2-chloro-6-ethyl-4aH-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2OS/c1-2-4-3-5-6(12)10-8(9)11-7(5)13-4/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMRNGSHIQTUSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2C(=NC(=NC2=O)Cl)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
General Synthetic Route Overview
The synthesis of 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one generally follows these key steps:
- Construction of the thieno[2,3-d]pyrimidin-4-one core via cyclization of suitable thiophene derivatives with nitrogen sources such as urea or thiourea.
- Introduction of the ethyl group at the 6-position through alkylation or by starting from ethyl-substituted precursors.
- Chlorination at the 2-position using phosphorus oxychloride (POCl3) to obtain the 2-chloro derivative.
Preparation of the Thieno[2,3-d]pyrimidin-4-one Core
A typical approach involves the reaction of substituted thiophene carboxylates with urea or thiourea under heating conditions to form the pyrimidinone ring:
For example, a mixture of a thiophene derivative (such as ethyl 2-amino-4-methyl-5-substituted thiophene-3-carboxylate) and urea is heated at elevated temperature (~180 °C) in a sand bath for several hours (approximately 4 hours). The reaction promotes cyclization to form the thieno[2,3-d]pyrimidin-4-one scaffold.
The product is then cooled, precipitated, and purified by crystallization from solvents such as dimethylformamide or ethanol.
This method yields 4-amino or 4-oxo thieno[2,3-d]pyrimidine derivatives depending on the reaction conditions and starting materials.
Chlorination at the 2-Position
The key step to obtain the 2-chloro derivative involves chlorination of the thieno[2,3-d]pyrimidin-4-one at the 2-position using phosphorus oxychloride (POCl3):
A mixture of the thieno[2,3-d]pyrimidin-4-one derivative and an excess of POCl3 (often 15-20 equivalents) is cooled to 0 °C before the dropwise addition of POCl3 with stirring.
The reaction mixture is then heated under reflux for 4 to 12 hours to promote chlorination.
After completion, the reaction mixture is carefully poured into ice/water and neutralized with ammonia solution to quench excess POCl3 and to precipitate the chlorinated product.
The product is extracted with ethyl acetate, dried, and the solvent removed under reduced pressure to yield the 2-chloro-thieno[2,3-d]pyrimidine derivatives in yields ranging from 40% to 80%.
Due to the high reactivity and moisture sensitivity of the 2-chloro derivatives, they are often used directly in subsequent reactions without further purification.
Representative Experimental Data Table
Additional Notes and Research Findings
The synthetic protocols emphasize the importance of controlling reaction temperature and stoichiometry, especially during chlorination, to avoid side reactions and degradation.
The use of phosphorus oxychloride is a classical and efficient method for chlorination of pyrimidinone derivatives, providing good regioselectivity at the 2-position.
The cyclization step using urea or thiourea is a well-established method for constructing the thieno[2,3-d]pyrimidine core and allows for the introduction of various substituents by selecting appropriate thiophene precursors.
Some studies report the direct use of acetic anhydride and ammonium acetate in related heterocyclic syntheses, but for the specific compound , the urea cyclization and POCl3 chlorination remain the most reliable methods.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Its primary applications include:
Anticancer Activity
Research indicates that 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one can inhibit specific kinases involved in cell signaling pathways, which is crucial for cancer cell proliferation. Studies have shown that compounds with similar thienopyrimidine structures often demonstrate significant anticancer effects due to their ability to interfere with tumor growth mechanisms.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. It has shown effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The structure–activity relationship suggests that modifications to the substituents can enhance its antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory responses .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of this compound:
Mecanismo De Acción
The mechanism of action of 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Comparison with Structural Analogues
Substituent Variations in the Thieno[2,3-d]pyrimidin-4-one Core
Position 2 Modifications
- 2-Chloro vs. 2-Morpholin-4-yl: Replacement of the chloro group with a morpholine ring (e.g., 2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one, CAS: 724746-46-7) introduces hydrogen-bonding capabilities and improves solubility due to the polar morpholine moiety (). However, this substitution reduces electrophilicity, limiting its utility in further derivatization compared to the chloro analogue. Key Data:
| Property | 2-Chloro Derivative | 2-Morpholin-4-yl Derivative |
|---|---|---|
| Molecular Weight | 228.7 g/mol | 313.38 g/mol |
| LogP (Predicted) | ~2.1 | ~1.5 |
| Reactivity | High (SNAr) | Low |
Position 6 Modifications
- 6-Ethyl vs. 6-Methyl: The ethyl group in the target compound (CAS: 91225-68-2) increases lipophilicity (LogP ~2.1) compared to the methyl analogue (6-methyl-3H-thieno[2,3-d]pyrimidin-4-one, CAS: 108831-66-9, LogP ~1.8) (). This enhances bioavailability but may reduce solubility in aqueous media.
- 6-Ethyl vs.
Functional Group Additions and Heterocyclic Variations
Thiol and Sulfanyl Derivatives
- 2-Mercapto Derivatives: Compounds like 3-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one (CAS: 937598-12-4) introduce a thiol group, enabling disulfide bond formation and metal coordination (). This contrasts with the chloro group’s role in cross-coupling reactions.
Pyrrolidine and Piperidine Annulated Analogues
- Pyrrolo[2,3-d]pyrimidines: Pyrrolo[2,3-d]pyrimidines (e.g., 2-amino-6-methylpyrrolo[2,3-d]pyrimidin-4-one) lack the sulfur atom in the thiophene ring, altering electronic properties and reducing metabolic stability compared to thieno analogues ().
Pharmacological Relevance
TRPA1 Inhibition
Boehringer Ingelheim’s derivatives, such as 3H,4H-thieno[2,3-d]pyrimidin-4-ones with substituents like ethyl and morpholine, demonstrate potent TRPA1 inhibition (). The target compound’s chloro and ethyl groups balance reactivity and lipophilicity, making it a versatile scaffold for further optimization.
Comparative Bioactivity
| Compound (CAS) | TRPA1 IC₅₀ (nM) | Solubility (µg/mL) | LogP |
|---|---|---|---|
| 91225-68-2 (Target) | 15.2 | 8.3 | 2.1 |
| 724746-46-7 (Morpholine) | 9.8 | 22.5 | 1.5 |
| 18593-44-7 (5,6-Dimethyl) | 28.6 | 5.1 | 2.4 |
| 937598-12-4 (Mercapto) | 45.3 | 3.7 | 2.6 |
Actividad Biológica
2-Chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
- Chemical Name: 2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one
- CAS Number: 1215221-49-0
- Molecular Formula: C8H7ClN2OS
- Molecular Weight: 214.67 g/mol
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-d]pyrimidine derivatives as anticancer agents. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic activity of several thieno[2,3-d]pyrimidine derivatives against human cancer cell lines including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma). The results indicated that these compounds exhibit significant cytotoxicity with IC50 values ranging from 58.44 µM to 224.32 µM. Notably, derivatives with specific substituents showed enhanced activity compared to standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3g | HT29 | 58.44 |
| 3j | HT29 | 99.87 |
| 3e | HT29 | 129.41 |
| Cisplatin | HT29 | 47.17 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their antimicrobial properties. Research indicates that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Efficacy
In vitro assays have shown that derivatives of thieno[2,3-d]pyrimidine effectively inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The presence of substituents on the pyrimidine ring appears to enhance their antimicrobial potency.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 16 - 32 |
| S. aureus | 8 - 16 |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[2,3-d]pyrimidine derivatives has been documented in various studies. These compounds have shown promise in reducing inflammation in animal models.
In Vivo Studies
In a study examining paw edema in rats, certain thieno[2,3-d]pyrimidine derivatives exhibited significant anti-inflammatory effects compared to indomethacin, a standard anti-inflammatory drug.
| Compound | Inhibition (%) at 4h | Inhibition (%) at 5h |
|---|---|---|
| Compound A | 43.17 | 26.67 |
| Compound B | 40.91 | 35.56 |
| Indomethacin | 47.72 | 42.22 |
The biological activities of thieno[2,3-d]pyrimidines can be attributed to various mechanisms:
- Inhibition of Kinases: Some derivatives inhibit key kinases involved in cancer cell proliferation.
- Antimicrobial Mechanisms: The interference with bacterial cell wall synthesis and metabolic pathways contributes to their antimicrobial effects.
- Anti-inflammatory Pathways: These compounds may modulate inflammatory cytokines and pathways involved in edema formation.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-6-ethyl-1H,4H-thieno[2,3-d]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives typically involves cyclization and chlorination steps. For example, chlorination of precursor pyrimidinones using PCl₅/POCl₃ under reflux (80–100°C, 4–6 hours) is common . Yields vary with substituents: electron-donating groups (e.g., methoxy) may improve yields (e.g., 87% for 4a in ), while steric hindrance from dichloro substituents reduces yields (e.g., 61% for 4e) . Key Parameters :
| Step | Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|
| Cyclization | Formamidine, K₂CO₃, DMF, 80°C | 58–89% | Substituent-dependent |
| Chlorination | PCl₅/POCl₃, reflux | 61–72% | Critical for introducing Cl at position 2 |
Q. How can structural characterization of this compound be validated using spectroscopic techniques?
- Methodological Answer : Combine IR, ¹H/¹³C NMR, and mass spectrometry:
- IR : Confirm C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- ¹H NMR : Identify ethyl protons (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) and aromatic protons (δ 7.0–8.0 ppm) .
- MS : Molecular ion peaks matching theoretical mass (e.g., m/z 255.05 for C₈H₈ClN₃OS).
Advanced Research Questions
Q. How do substituents at positions 2 and 6 influence dihydrofolate reductase (DHFR) inhibitory activity in thieno[2,3-d]pyrimidin-4-one analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies show that chloro substituents at position 2 enhance binding to DHFR’s hydrophobic pocket, while ethyl groups at position 6 improve membrane permeability. For example, analogs with 4-chlorophenylamino groups (e.g., 4d in ) show IC₅₀ values <1 µM in DHFR inhibition assays . Experimental Design :
- Assay : Use recombinant DHFR with NADPH oxidation monitored at 340 nm.
- Controls : Compare with methotrexate (positive control).
- Data Interpretation : Correlate IC₅₀ with logP values to assess lipophilicity-activity trade-offs.
Q. What strategies resolve contradictions in reported bioactivity data for thieno[2,3-d]pyrimidin-4-one derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. For example, a compound showing ERBB4 inhibition in one study () but not another may differ in:
- Purity : Validate via HPLC (≥95% purity).
- Cell Lines : Use isogenic models (e.g., HER4-overexpressing vs. wild-type).
- Dosage : Optimize using dose-response curves (1 nM–100 µM).
Case Study : TRPA1 inhibition () requires calcium flux assays in HEK293-TRPA1 cells, with IC₅₀ validation across three independent replicates.
Q. How can computational modeling predict the binding mode of this compound to ERBB4/HER4?
- Methodological Answer : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target : ERBB4 kinase domain (PDB: 3BCE).
- Parameters :
- Protonation states adjusted via PROPKA.
- Grid box centered on ATP-binding site (20 ų).
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values from .
Methodological Challenges and Solutions
Q. What analytical methods detect decomposition products during storage of 2-chloro-6-ethyl-thienopyrimidinones?
- Methodological Answer : Monitor stability via:
Q. How can regioselective functionalization at position 6 be achieved without side reactions?
- Methodological Answer : Employ directed ortho-metalation:
- Step 1 : Protect 4-one carbonyl as silyl ether (e.g., TMSCl, Et₃N).
- Step 2 : Use LDA at −78°C to deprotonate position 6, followed by alkylation (e.g., ethyl iodide) .
- Yield : ~70–80% after deprotection (HCl/MeOH).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
